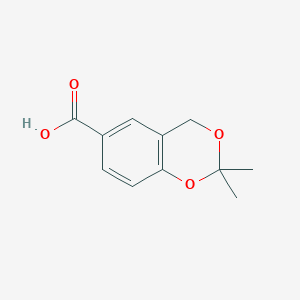
2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid, also known as DBDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DBDA belongs to the class of benzodioxine derivatives, which have been found to exhibit various biological activities.
Applications De Recherche Scientifique
Biologically Active Compounds from Plants
Carboxylic acids derived from plants, including 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid, have been studied for their biological activities. Research has shown that these compounds exhibit significant antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids, including the presence of hydroxyl groups and carboxyl groups, plays a crucial role in their bioactivity, impacting their antioxidant capacity and their interaction with microbial cells and cancer cells. The review by Godlewska-Żyłkiewicz et al. (2020) highlights the importance of structural differences among selected carboxylic acids in determining their biological effects, with specific emphasis on antioxidant and antimicrobial properties, as well as their potential anti-cancer activities Godlewska-Żyłkiewicz et al., 2020.
Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous solutions is a critical process in the production of bio-based plastics. Sprakel and Schuur (2019) reviewed solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, focusing on the efficiency of different solvents, including ionic liquids and traditional amines, in the recovery of these acids from diluted streams. This work is pivotal for the sustainable production of organic acids and highlights the ongoing innovations in solvent technologies to improve the economic feasibility of extracting carboxylic acids like this compound Sprakel & Schuur, 2019.
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their structural properties, can inhibit microbial growth at concentrations lower than those required for effective industrial applications. Jarboe et al. (2013) reviewed the effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, used in the fermentative production of biofuels and chemicals. The study discusses strategies to engineer microbial strains for enhanced tolerance to the inhibitory effects of carboxylic acids, which is crucial for improving the yields of fermentative processes Jarboe, Royce, & Liu, 2013.
Mécanisme D'action
Biochemical Pathways
Given the compound’s structural similarity to other benzodioxine derivatives, it may potentially influence a variety of biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid are not well documented. These properties are crucial in determining the bioavailability of the compound. Future research should focus on understanding these properties to optimize the compound’s therapeutic potential .
Propriétés
IUPAC Name |
2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-6-8-5-7(10(12)13)3-4-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJUTYHUIUXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

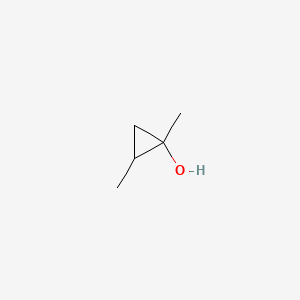
![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)
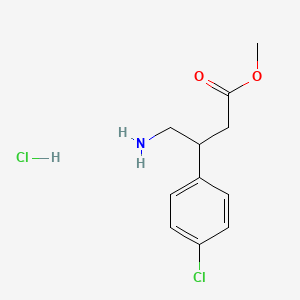
![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)

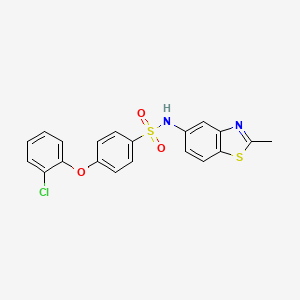

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)
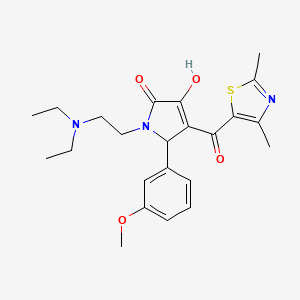


![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)